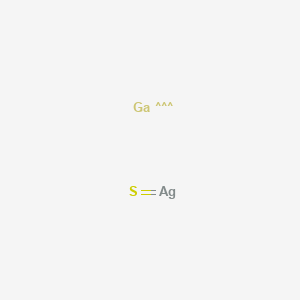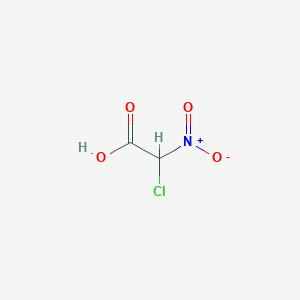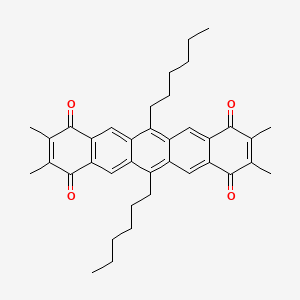
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of pentacene derivatives, which are known for their aromaticity and stability. The presence of hexyl and methyl groups in its structure enhances its solubility and processability, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone typically involves multi-step organic reactions. One common method includes the alkylation of pentacene derivatives followed by oxidation reactions to introduce the tetrone functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrone groups.
Substitution: The hexyl and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of alkyl or aryl-substituted pentacene derivatives.
科学的研究の応用
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
作用機序
The mechanism by which 6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone exerts its effects is primarily through its interactions with other molecules. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in various environments. Additionally, the presence of electron-donating and electron-withdrawing groups in its structure can modulate its reactivity and stability.
類似化合物との比較
Similar Compounds
Pentacene: A parent compound with similar aromatic properties but lacking the hexyl and methyl substitutions.
6,13-Diphenylpentacene: A derivative with phenyl groups instead of hexyl groups.
2,3,9,10-Tetramethylpentacene: A compound with only methyl substitutions and no hexyl groups.
Uniqueness
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone is unique due to its combination of hexyl and methyl groups, which enhance its solubility and processability. This makes it more suitable for applications in organic electronics and materials science compared to its simpler counterparts.
特性
CAS番号 |
138754-53-7 |
|---|---|
分子式 |
C38H42O4 |
分子量 |
562.7 g/mol |
IUPAC名 |
6,13-dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone |
InChI |
InChI=1S/C38H42O4/c1-7-9-11-13-15-25-27-17-31-33(37(41)23(5)21(3)35(31)39)19-29(27)26(16-14-12-10-8-2)30-20-34-32(18-28(25)30)36(40)22(4)24(6)38(34)42/h17-20H,7-16H2,1-6H3 |
InChIキー |
HNJTVIULRWWZKQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C2C=C3C(=CC2=C(C4=CC5=C(C=C41)C(=O)C(=C(C5=O)C)C)CCCCCC)C(=O)C(=C(C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
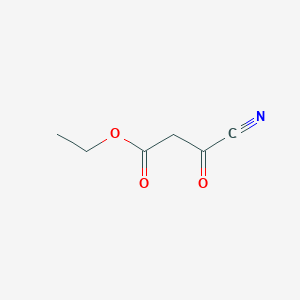
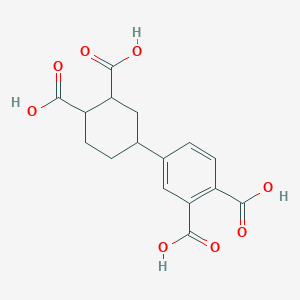
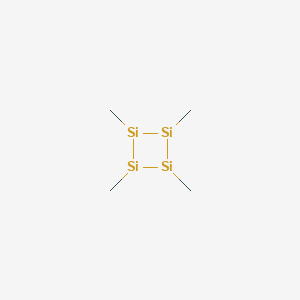
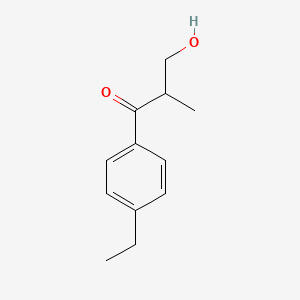
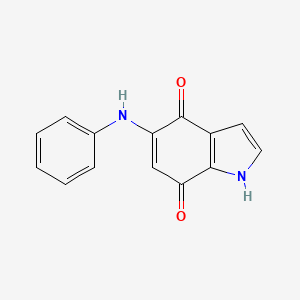
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)



